6-Chloropyridine-2,4-diamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-chloropyridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-1-3(7)2-5(8)9-4;/h1-2H,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYTMRGEZGRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Pyridine and Pyrimidinediamine Scaffolds in Synthetic Organic Chemistry
The introduction of halogen atoms and amino groups onto pyridine (B92270) and pyrimidine (B1678525) rings is a cornerstone of modern synthetic strategy, enabling the creation of diverse and complex molecular entities.
Halogenated pyridines are highly valuable starting materials in organic synthesis. benthambooks.comwhitman.edu The presence of a halogen, such as chlorine, on the pyridine ring serves two primary purposes. Firstly, it significantly influences the electronic properties of the aromatic system. pressbooks.pub The electronegativity of the halogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic aromatic substitution reactions—a key method for introducing further functional groups. whitman.edu Secondly, the halogen atom acts as a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This dual reactivity makes halogenated pyridines indispensable intermediates for constructing more complex, highly substituted pyridine derivatives that are often sought in medicinal chemistry and agrochemical development. mdpi.com
The 2,4-diaminopyrimidine (B92962) framework is a well-established and critically important pharmacophore in drug discovery. rcsb.org This structural motif is present in numerous therapeutic agents, where it often acts as a hinge-binding element for protein kinases or as an inhibitor of enzymes like dihydrofolate reductase. rcsb.orgwikipedia.org The two amino groups are strategically positioned to form multiple hydrogen bonds with biological targets, leading to high-affinity interactions. nih.gov The versatility of the pyrimidinediamine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govbohrium.com Its prevalence in clinically successful drugs underscores its status as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov
Significance of Dihalo and Diaminopyridines/pyrimidines As Versatile Synthetic Intermediates
Precursor-Based Synthesis Routes
Preparation from 2,4-Diamino-6-hydroxypyrimidine (B22253)
A prevalent and well-documented method for synthesizing 6-chloropyrimidine-2,4-diamine involves the direct chlorination of 2,4-diamino-6-hydroxypyrimidine. nih.govgoogle.com This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride being the reagent of choice. nih.gov
The conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom is effectively carried out by treatment with phosphorus oxychloride (POCl₃). nih.gov In this reaction, 2,4-diamino-6-hydroxypyrimidine is heated in an excess of phosphorus oxychloride, which often serves as both the reagent and the reaction solvent. nih.govgoogle.com The pyrimidine starting material dissolves slowly as the reaction progresses. google.com Upon completion, the excess POCl₃ is typically removed under reduced pressure to yield the chlorinated product. google.com This fundamental reaction forms the basis for numerous optimized and modified synthetic protocols. nih.gov
The efficiency and yield of the chlorination reaction are highly dependent on specific conditions, which have been the subject of considerable optimization. Key parameters include temperature, reaction duration, and the use of solvent systems or catalysts.
Temperature: The reaction is generally conducted at elevated temperatures, often at reflux. Reported optimal temperatures range from 90°C to 107°C. nih.govgoogle.comgoogle.com For instance, some procedures specify heating at 97°C, 105°C, or within a range of 100-105°C. nih.govquestjournals.orgpatsnap.com
Reaction Time: The duration required for the reaction to reach completion varies significantly based on the temperature and other reagents present. Reported times range from as short as 1-4 hours to as long as 17 hours. nih.govgoogle.com Common durations found in various studies include 6, 8, or 17 hours. nih.govgoogle.comquestjournals.orgpatsnap.com
Solvent Systems: While many procedures use an excess of phosphorus oxychloride as the solvent, some methods have been developed to be solvent-free, which is advantageous for large-scale industrial production by reducing environmental impact and simplifying work-up. nih.gov
The following table summarizes various reported reaction conditions for the chlorination of 2,4-diamino-6-hydroxypyrimidine with POCl₃.
| Parameter | Condition | Yield (%) | Reference |
| Temperature | 97 °C | 85% | nih.gov |
| Reaction Time | 17 hours | 85% | nih.gov |
| Temperature | 105 °C | 77.1% | google.com |
| Reaction Time | 6 hours | 77.1% | google.com |
| Temperature | 90-100 °C | Not Specified | google.com |
| Reaction Time | 1-4 hours | Not Specified | google.com |
| Temperature | Reflux (~107 °C) | 55% | google.com |
| Reaction Time | 8 hours | 55% | google.com |
A critical step following the chlorination reaction is the quenching of the reactive excess phosphorus oxychloride. While quenching with ice or water is common, it can be highly exothermic and requires careful control, especially on a large scale. nih.govgoogle.comquestjournals.org An alternative and safer method involves the use of alcohols. patsnap.comgoogle.com
In this procedure, after the primary reaction and removal of excess POCl₃ by evaporation, an alcohol such as ethanol (B145695) or methanol (B129727) is slowly added dropwise to the cooled reaction mixture. patsnap.comgoogle.com Following the addition, the mixture is typically heated to reflux for approximately 2 hours. patsnap.com This method not only provides a safer quenching process but also facilitates the direct isolation of the product as its hydrochloride salt (DACP hydrochloride). patsnap.comgoogle.com The salt is then precipitated by adding a less polar organic solvent like ethyl acetate (B1210297), acetone, or acetonitrile (B52724), followed by cooling and filtration. patsnap.com
The efficiency of the chlorination reaction with phosphorus oxychloride can be enhanced by the addition of a catalyst. Tertiary amines are often employed for this purpose, acting as acid scavengers or catalysts. google.compatsnap.com One patent specifically discloses the use of diisopropylethylamine as a catalyst in the reaction between 2,4-diamino-6-hydroxypyrimidine and phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine. patsnap.com Other tertiary amines, such as triethylamine (B128534) and N,N-dimethylaniline, have also been reported to reduce the required amount of phosphorus oxychloride and facilitate the reaction at lower temperatures (90-100°C). google.comgoogle.com
Derivation from 2,6-Diaminopyrimidin-4(3H)-one
An alternative precursor for the synthesis of 6-chloropyrimidine-2,4-diamine is its tautomeric isomer, 2,6-diaminopyrimidin-4(3H)-one. questjournals.org This precursor can be synthesized by reacting guanidinium (B1211019) chloride with methyl cyanoacetate in the presence of sodium methoxide. questjournals.org
The subsequent chlorination step involves treating 2,6-diaminopyrimidin-4(3H)-one with phosphorus oxychloride. The reaction is typically carried out by heating the mixture to 100-105°C for 8 hours. After completion, the excess phosphorus oxychloride is distilled off, and the reaction mass is quenched, for example, with crushed ice. The pH is then adjusted to 6-7 to precipitate the final product, 6-chloropyrimidine-2,4-diamine, which can be isolated with a yield of approximately 85%. questjournals.org
Transformation via Phosphorus Oxychloride Reaction
The synthesis of 6-Chloropyrimidine-2,4-diamine is commonly achieved through the chlorination of 2,4-Diamino-6-hydroxypyrimidine. This transformation is a crucial step that replaces the hydroxyl group at the C6 position of the pyrimidine ring with a chlorine atom. The reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.
The process involves heating 2,4-Diamino-6-hydroxypyrimidine with an excess of phosphorus oxychloride. To facilitate the reaction, a catalytic amount of a tertiary amine or an amide, such as N,N-dimethylaniline or N,N-dimethylformamide, is often added. The reaction mixture is heated, typically at reflux temperatures (around 100-110 °C), for several hours to ensure complete conversion.
Upon completion, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. The resulting residue is then carefully quenched by adding it to a mixture of ice and a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to neutralize the acidic environment and precipitate the crude 6-Chloropyrimidine-2,4-diamine product. This crude product is then collected for further purification or conversion to its hydrochloride salt.
Salt Formation and Advanced Purification Strategies
Preparation of the Hydrochloride Salt
The conversion of the free base, 6-Chloropyrimidine-2,4-diamine, into its hydrochloride salt is a standard procedure to enhance the compound's stability and handling properties. The preparation involves dissolving the crude or purified 6-Chloropyrimidine-2,4-diamine in a suitable alcoholic solvent, such as ethanol or isopropanol.
To this solution, a calculated amount of hydrochloric acid (HCl) is added. The acid can be in the form of concentrated aqueous HCl or as a solution in an organic solvent like isopropanol. The addition of HCl protonates the basic amino groups on the pyrimidine ring, leading to the formation of the hydrochloride salt, which is generally less soluble in the organic solvent and precipitates out of the solution. The mixture is often stirred at room temperature or slightly below to facilitate complete precipitation.
Techniques for Product Isolation and Purity Enhancement
The primary method for isolating the newly formed 6-Chloropyrimidine-2,4-diamine hydrochloride salt is filtration. The precipitated solid is collected from the reaction mixture using standard filtration techniques, such as vacuum filtration. The collected solid, often referred to as a filter cake, is then washed with a cold solvent, typically the same one used for the reaction (e.g., ethanol or isopropanol), to remove any soluble impurities. Finally, the product is dried under vacuum to remove residual solvents.
For purity enhancement, recrystallization is a commonly employed technique. The crude hydrochloride salt can be dissolved in a suitable solvent, often water or a mixture of alcohol and water, at an elevated temperature to form a saturated solution. As the solution cools slowly, the solubility of the salt decreases, allowing it to crystallize out, leaving impurities behind in the mother liquor. The pure crystals are then collected by filtration and dried.
| Purification Step | Description | Typical Solvents | Objective |
| Filtration | Solid product is separated from the liquid reaction mixture. | Ethanol, Isopropanol | Isolate the precipitated hydrochloride salt. |
| Washing | The isolated solid is washed with a cold solvent. | Ethanol, Isopropanol | Remove soluble impurities and residual acid. |
| Recrystallization | The solid is dissolved in a hot solvent and allowed to cool slowly to form crystals. | Water, Ethanol/Water mixtures | Enhance purity by separating the product from impurities. |
| Drying | The final product is dried to remove all traces of solvent. | N/A | Obtain a stable, solvent-free final product. |
Considerations for Industrial Scale Production and Yield Optimization
Scaling up the production of 6-Chloropyrimidine-2,4-diamine hydrochloride from a laboratory setting to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and high yield.
One of the primary considerations is the management of the highly exothermic reaction between 2,4-Diamino-6-hydroxypyrimidine and phosphorus oxychloride. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires the use of specialized reactors with robust cooling systems and controlled addition rates of reactants.
Optimizing the stoichiometry of the reagents is also crucial for maximizing yield and minimizing waste. The amount of phosphorus oxychloride, for instance, is a key parameter; while an excess is needed to drive the reaction, a very large excess can complicate the post-reaction workup and increase costs.
The neutralization step must also be carefully controlled. The highly acidic reaction mixture is quenched with a base, a process that is also very exothermic and requires efficient cooling. The choice of base and the final pH of the mixture can significantly impact the yield and purity of the isolated free base before its conversion to the hydrochloride salt. Process optimization studies often focus on finding the ideal balance between reaction time, temperature, and reagent quantities to achieve the highest possible yield of a high-purity product in a cost-effective and safe manner.
| Parameter | Industrial Scale Consideration | Impact on Yield/Purity |
| Reagent Stoichiometry | Precise control over the molar ratios of reactants, particularly phosphorus oxychloride. | Optimizing the amount of chlorinating agent can maximize conversion while minimizing side reactions and waste. |
| Temperature Control | Management of exothermic steps (chlorination and neutralization) using jacketed reactors and cooling systems. | Prevents thermal degradation of the product and side-product formation, ensuring higher purity and safety. |
| Reaction Time | Monitoring reaction completion to avoid prolonged heating. | Reduces the formation of impurities that can arise from extended reaction times at high temperatures. |
| Workup Procedure | Controlled quenching and neutralization to a specific pH range. | Affects the precipitation and isolation of the product, directly influencing the final yield and purity. |
Chemical Transformations and Derivatization Strategies of the 6 Chloropyrimidine 2,4 Diamine Core
Reactions Involving the Chloro-Substituent
The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is susceptible to displacement by various nucleophiles and is amenable to metal-catalyzed cross-coupling reactions. This reactivity is central to the derivatization of the 6-chloropyrimidine-2,4-diamine scaffold.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 6-chloropyrimidine-2,4-diamine core. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to its displacement.
This reaction is widely employed to introduce a variety of functional groups:
Amination: Reaction with amines (primary or secondary) is a common strategy. For example, the reaction of 6-chloropyrimidine-2,4-diamine with piperidine (B6355638) is a key step in the synthesis of Minoxidil, where the chlorine is displaced by the piperidine nitrogen. questjournals.orggoogle.com Similarly, reactions with other amines, such as adamantane-containing amines, have been explored to generate libraries of substituted diaminopyrimidines. mdpi.comnih.gov
Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chloro group to form ethers. For instance, treatment with sodium hydride and an alcohol like (S)-2,3-isopropylideneglycerol in DMSO leads to the corresponding 6-alkoxy derivative. mdpi.com
Thiolation: Thiols can react, often as thiolates, to introduce sulfur-based functionalities, forming thioethers. researchgate.net
The general mechanism involves the attack of the nucleophile on the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyrimidine ring. Subsequent loss of the chloride ion restores aromaticity and yields the substituted product. The regioselectivity of SNAr reactions on substituted pyrimidines generally favors substitution at the 4- and 6-positions over the 2-position. stackexchange.com
Table 1: Examples of SNAr Reactions with 6-Chloropyrimidine-2,4-diamine
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Piperidine | K2CO3, Acetone | 6-Piperidinyl-pyrimidine-2,4-diamine | questjournals.org |
| (S)-2,3-isopropylideneglycerol | NaH, DMSO, 90 °C | 6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine-2,4-diamine | mdpi.com |
| Thiophenol | NaSPh, Benzene, Reflux | 6-(Phenylthio)pyrimidine-2,4-diamine | researchgate.net |
| Adamantylalkylamines | K2CO3, DMF, 140 °C | N-substituted-6-(adamantylalkylamino)pyrimidine-2,4-diamines | nih.gov |
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the diversity of derivatives obtainable from 6-chloropyrimidine-2,4-diamine. These reactions typically involve an oxidative addition of the chloro-pyrimidine to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It has been successfully used to synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloropyrimidine-2,4-diamine and various aryl boronic acids. researchgate.net Catalysts such as Pd(PPh3)4 are often employed for this transformation. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups. mdpi.com
Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds. While direct examples with 6-chloropyrimidine-2,4-diamine as the substrate for further amination at the C6 position are less common due to the existing amino groups, the principles are widely applied to analogous chloropyrimidines. acs.org For instance, the second amination of 4-amino-6-chloropyrimidines often requires palladium catalysis, especially with less reactive amines. mdpi.comnih.gov Bulky phosphine (B1218219) ligands are crucial for achieving good yields. nih.gov
C-O Bond Formation: While less common than C-C or C-N coupling for this specific substrate, palladium-catalyzed methods for C-O bond formation with aryl chlorides and alcohols/phenols exist and are applicable in principle.
The choice of ligand for the palladium catalyst is critical in controlling reactivity and selectivity, especially in di- or poly-halogenated systems. nih.govnih.gov
Table 2: Palladium-Catalyzed Suzuki Coupling of 6-Chloropyrimidine-2,4-diamine
| Aryl Boronic Acid | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux | 6-Phenylpyrimidine-2,4-diamine | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux | 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine | researchgate.net |
| 3-Fluorophenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux | 6-(3-Fluorophenyl)pyrimidine-2,4-diamine | researchgate.net |
Reactions at the Primary Amine Groups
The two primary amine groups at the C2 and C4 positions offer further sites for derivatization, although their reactivity can sometimes be lower than that of simple anilines due to the electron-deficient nature of the pyrimidine ring.
Standard methods for amine modification can be applied to the 2,4-diamine moieties, allowing for the introduction of a wide range of substituents.
Acylation: The amino groups can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This can serve to protect the amines or to introduce specific functional groups.
Alkylation: Direct alkylation with alkyl halides can be challenging and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) products. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Arylation: N-arylation can be achieved via palladium-catalyzed methods like the Buchwald-Hartwig amination, though this typically involves coupling an amine with an aryl halide, the reverse of the scenario described in section 3.1.2.
The relative reactivity of the two amino groups (at C2 and C4) can be influenced by steric and electronic factors, potentially allowing for selective functionalization under carefully controlled conditions.
The 1,3-arrangement of the diamine moiety in 6-chloropyrimidine-2,4-diamine makes it an ideal precursor for constructing fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles. mdpi.com
Imidazopyrimidines: Reaction with α-haloketones or related reagents can lead to the formation of an imidazole (B134444) ring fused to the pyrimidine core. The reaction proceeds by initial alkylation of one of the amino nitrogens, followed by intramolecular cyclization and dehydration.
Triazines: Fused triazine systems can be synthesized by reacting the diamine with reagents that provide a one-carbon unit, such as orthoesters (e.g., triethyl orthoformate), or through cyclization with nitrous acid. For example, condensation with orthoesters can lead to the formation of pyrimido[4,5-d]pyrimidines. frontiersin.org
These cyclization strategies are a powerful tool for rapidly increasing molecular complexity and accessing diverse heterocyclic scaffolds. mdpi.comresearchgate.net
Oxidative Transformations
The pyrimidine ring, particularly the nitrogen atoms, can undergo oxidative transformations.
N-Oxidation: The ring nitrogens of 6-chloropyrimidine-2,4-diamine can be oxidized to form N-oxides. This is a crucial transformation in the synthesis of the pharmaceutical agent Minoxidil. questjournals.org Various oxidizing agents, such as peracetic acid, m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510), can be used to form 2,4-diamino-6-chloropyrimidine-3-oxide. questjournals.orggoogle.comgoogle.com The introduction of the N-oxide group alters the electronic properties of the ring, potentially influencing the reactivity of the other substituents. For instance, it can activate the C6 position for nucleophilic substitution. questjournals.org
Table 3: Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Catalyst | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Sodium Tungstate | 2,4-Diamino-6-chloropyrimidine-3-oxide | questjournals.org |
| m-Chloroperbenzoic acid (m-CPBA) | None | 2,4-Diamino-6-chloropyrimidine N-oxides | google.com |
| Peracetic acid | None | 2,4-Diamino-6-chloropyrimidine N-oxides | questjournals.org |
Synthesis of N-Oxide Derivatives (e.g., 2,4-Diamino-6-chloropyrimidine-3-oxide)
The synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide, a prominent N-oxide derivative, is achieved through the direct oxidation of 6-chloropyrimidine-2,4-diamine. Various oxidizing agents and reaction conditions have been developed to perform this transformation efficiently. These methods are pivotal as the resulting N-oxide is a key precursor for pharmaceuticals.
One established method involves the use of peracetic acid in an ethanol (B145695) suspension. The reaction proceeds by warming a suspension of 2,4-diamino-6-chloropyrimidine to dissolve the material, followed by cooling and the dropwise addition of 40% peracetic acid. wikipedia.org The mixture is stirred for several hours, and the N-oxide product is precipitated and can be purified by recrystallization. wikipedia.org
An alternative, industrially scalable process utilizes a catalytic system of sodium tungstate with hydrogen peroxide in methanol (B129727). rsc.org This method is noted for its high yield (92%) and addresses drawbacks of other methods, such as the use of expensive reagents or harsh reaction conditions. rsc.org Other reported oxidizing agents for this transformation include m-chloroperbenzoic acid (m-CPBA) and magnesium monoperoxiphthalate (MMPP). rsc.orgresearchgate.net The latter is used in a lower alkanol solution, such as methanol or ethanol, with the reaction proceeding effectively at temperatures between room temperature and the solvent's boiling point. researchgate.net
Another synthetic route involves the chlorination of a precursor, 2,4-diamino-6-hydroxypyrimidine-3-N-oxide, using phosphorus oxychloride (POCl₃) in the presence of an amine catalyst like N,N-dimethylaniline. nih.gov This multi-step approach first creates the N-oxide on a hydroxylated pyrimidine ring before introducing the chloro-substituent. nih.gov
The table below summarizes various synthetic approaches to 2,4-Diamino-6-chloropyrimidine-3-oxide.
| Oxidizing Agent/Method | Solvent | Key Conditions | Yield | Reference |
| Peracetic Acid (40%) | Ethanol | Cool to 6-8°C, stir for 3 hours at room temp. | Not specified | wikipedia.org |
| Hydrogen Peroxide / Sodium Tungstate | Methanol | Reflux conditions | 92% | rsc.org |
| Magnesium Monoperoxiphthalate (MMPP) | Methanol | Heat to 30-40°C | 47.3% | researchgate.net |
| Phosphorus Oxychloride (POCl₃) | N/A (Neat) | Chlorination of 2,4-diamino-6-hydroxypyrimidine-3-N-oxide at 82°C | 80% (of hydrochloride salt) | nih.govumich.edu |
Mechanistic Investigations of Oxidation Pathways
The oxidation of 6-chloropyrimidine-2,4-diamine to its corresponding N-oxide is an electrophilic reaction. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which generally makes electrophilic attack, including N-oxidation, more difficult compared to simpler azines like pyridine (B92270). wikipedia.org However, the electronic properties of the substituents on the pyrimidine ring play a crucial role in directing the reaction's course and regioselectivity.
In the case of 6-chloropyrimidine-2,4-diamine, the two amino groups at the C2 and C4 positions are strong electron-donating groups. researchgate.net They increase the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack and facilitating the N-oxidation process. researchgate.net The reaction mechanism involves the attack of the lone pair of electrons from a ring nitrogen atom onto the electrophilic oxygen of the oxidizing agent (e.g., a peracid or an activated peroxide).
The key mechanistic question is the regioselectivity of the oxidation: why does the reaction selectively yield the 3-N-oxide and not the 1-N-oxide? Studies on the metabolic oxidation of 2,4-diamino-6-substituted pyrimidines, including the 6-chloro derivative, have confirmed that N-oxidation occurs exclusively at the N-3 position. nih.gov This selectivity is attributed to the electronic influence of the substituents. nih.gov
Theoretical studies using density functional theory (DFT) on similar diaminopyrimidine systems provide further insight. rsc.org These calculations indicate that the nitrogen atom located between the two amino groups (the N-3 position in this scaffold) is the most susceptible to electrophilic attack. rsc.org The electron-donating resonance effect of both the 2- and 4-amino groups preferentially increases the nucleophilicity of the N-3 nitrogen over the N-1 nitrogen. While the 6-chloro substituent is electron-withdrawing, its influence is not sufficient to overcome the powerful directing effect of the two amino groups, leading to the selective formation of 2,4-Diamino-6-chloropyrimidine-3-oxide.
The Academic Significance of 6-Chloropyrimidine-2,4-diamine Hydrochloride in Chemical Research
6-Chloropyrimidine-2,4-diamine hydrochloride, a substituted pyrimidine, has emerged as a compound of significant interest within the academic and pharmaceutical research communities. Its unique structural features, including a reactive chlorine atom and two amino groups on a core pyrimidine ring, render it a versatile and valuable tool in synthetic chemistry. This article explores the specific applications of this compound in academic chemical research, focusing on its role as a foundational element for creating complex molecules and for investigating the intricate relationships between chemical structure and biological activity.
Applications in Academic Chemical Research
The utility of 6-Chloropyrimidine-2,4-diamine is most pronounced in its application as a versatile starting material and structural scaffold in medicinal chemistry and chemical biology.
The specific arrangement of functional groups on the 6-Chloropyrimidine-2,4-diamine molecule makes it an ideal precursor for the synthesis of more elaborate chemical structures. The chlorine atom at the 6-position is a key reactive site, susceptible to nucleophilic substitution, while the amino groups at positions 2 and 4 can be further modified, allowing for the systematic construction of complex molecular architectures. entrepreneur-cn.commdpi.com
6-Chloropyrimidine-2,4-diamine serves as a crucial intermediate in the synthesis of a variety of pyrimidine-based compounds with established or potential therapeutic applications. entrepreneur-cn.comnbinno.com Its structure is a component in a number of useful drugs and is associated with many biological and therapeutically relevant activities. researchgate.net A well-documented application is its role as a key intermediate in the production of Minoxidil, a widely used medication for the treatment of hair loss. entrepreneur-cn.comnbinno.comgoogle.com The synthesis involves the substitution of the chlorine atom, demonstrating the compound's utility as a foundational building block.
Beyond this, researchers have utilized 6-Chloropyrimidine-2,4-diamine to generate novel classes of compounds. For instance, it is the starting material for synthesizing 2,4-diamino-5-aryl-6-substituted pyrimidine (B1678525) derivatives, which have been investigated for their anti-tubercular properties. mdpi.com In these syntheses, the chlorine atom is displaced by various nucleophiles, such as substituted methanols, to create a series of new molecules. mdpi.com Furthermore, the 2,4-diaminopyrimidine (B92962) core is a recognized scaffold for developing potent kinase inhibitors, which are critical in oncology research. nih.govnih.gov The synthesis of these inhibitors often involves sequential reactions at the chloro and amino positions of the pyrimidine ring. nih.gov
Table 1: Examples of Therapeutically Relevant Derivatives from 6-Chloropyrimidine-2,4-diamine This table is interactive. You can sort and filter the data.
| Precursor Compound | Synthetic Transformation | Resulting Derivative Class | Therapeutic Area of Interest |
|---|---|---|---|
| 6-Chloropyrimidine-2,4-diamine | Nucleophilic substitution with piperidine (B6355638) followed by N-oxidation | Minoxidil | Alopecia (Hair Loss) |
| 6-Chloropyrimidine-2,4-diamine | Nucleophilic substitution with substituted methanols | 2,4-Diamino-6-alkoxypyrimidines | Infectious Diseases (Tuberculosis) |
A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The 6-Chloropyrimidine-2,4-diamine structure is considered an attractive and privileged scaffold for the development of new bioactive compounds. mdpi.comnih.gov Its inherent properties allow for the creation of diverse chemical entities that can be used to probe biological systems and identify new drug leads. entrepreneur-cn.com
Researchers leverage this scaffold to create novel molecules with potential applications ranging from fungicides to anticancer agents. researchgate.netmdpi.com The pyrimidine core itself is a basic nucleus in DNA and RNA, which contributes to its wide association with diverse biological activities. researchgate.net By using 6-Chloropyrimidine-2,4-diamine as the starting point, chemists can systematically introduce different chemical groups at the 2, 4, and 6 positions to explore how these changes affect the molecule's interaction with biological targets like enzymes or receptors. entrepreneur-cn.com This approach is fundamental to modern drug discovery, enabling the generation of new compounds with desired properties for biological investigation. entrepreneur-cn.commdpi.com
Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. It involves determining how the chemical structure of a compound influences its biological activity. The 6-Chloropyrimidine-2,4-diamine framework is an excellent platform for conducting such studies.
SAR studies on derivatives of 6-Chloropyrimidine-2,4-diamine focus on how specific modifications to the core structure impact biological outcomes. Key design principles involve:
Substitution at the 6-position: Replacing the chlorine atom with different functional groups (e.g., arylthio groups, alkoxy groups) can significantly alter the compound's potency and selectivity for a biological target. mdpi.comnih.gov This position is often critical for anchoring the molecule within the binding site of a protein.
Modification of the Amino Groups: The amino groups at the 2 and 4 positions can be substituted to explore interactions with specific amino acid residues in a target protein. nih.gov These groups often form crucial hydrogen bonds that contribute to binding affinity. nih.gov
Substitution on the Pyrimidine Ring: Adding substituents at the 5-position of the ring can introduce steric bulk or new electronic properties, which can fine-tune the molecule's activity and selectivity. mdpi.comnih.gov For example, research on antifolates has shown that extending a 5-methyl group to a 5-ethyl group can potentially enhance potency and selectivity against certain pathogenic enzymes. nih.gov
Through systematic modifications based on these principles, researchers can map the chemical requirements for a desired biological effect, leading to the rational design of more potent and selective compounds. mdpi.com
Table 2: Illustrative SAR Principles for Pyrimidinediamine Derivatives This table is interactive. You can sort and filter the data.
| Modification Site | Type of Modification | Potential Impact on Biological Activity | Example Target Class |
|---|---|---|---|
| C6-Position | Replacement of Chlorine with various aryl or alkyl groups | Alters binding affinity, selectivity, and pharmacokinetic properties. | Dihydrofolate Reductase (DHFR) |
| C5-Position | Introduction of small alkyl groups (e.g., ethyl) | Can enhance potency and selectivity by probing deeper into binding pockets. | DHFR, Kinases |
Chemical biology often relies on screening libraries of compounds to identify molecules that can modulate a specific biological process. 6-Chloropyrimidine-2,4-diamine is an ideal starting point for creating focused compound libraries due to its synthetic tractability.
The development of these libraries typically involves combinatorial chemistry approaches, where the core scaffold is reacted with a diverse set of building blocks. Key methodologies include:
Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of derivatives in separate reaction vessels. Starting with 6-Chloropyrimidine-2,4-diamine, different nucleophiles can be reacted at the 6-position to create a first level of diversity. Subsequent reactions at the amino groups can further expand the library.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki and Buchwald-Hartwig reactions, are frequently employed. researchgate.netresearchgate.net For instance, the chlorine at the 6-position can be coupled with a wide array of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to rapidly generate a large number of diverse analogues. researchgate.netresearchgate.net
These methodologies enable the efficient creation of hundreds or thousands of distinct but structurally related compounds. researchgate.net This library of derivatives can then be screened against various biological targets (e.g., enzymes, cells) to identify "hits" with interesting activity, providing valuable starting points for further drug development or tools for probing biological pathways. researchgate.net
Advanced Characterization and Analytical Methodologies for 6 Chloropyridine 2,4 Diamine Hydrochloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chloropyridine-2,4-diamine (B1650807) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Chloropyridine-2,4-diamine hydrochloride, both ¹H and ¹³C NMR would be utilized to confirm the arrangement of atoms.
In a typical ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the peaks would correspond to the protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in a distinct region, and their splitting patterns would help determine their relative positions. The protons of the two amine (-NH₂) groups would likely appear as broad singlets, and their chemical shift could be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in the pyridine ring and any substituent groups would yield a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment, for instance, carbons bonded to electronegative atoms like chlorine or nitrogen appear at characteristic downfield shifts.
While specific, experimentally-derived NMR data for this compound is not widely available in published literature, a hypothetical data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for 6-Chloropyridine-2,4-diamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring H (Position 3 or 5) | 6.0 - 7.5 | Doublet |
| Pyridine Ring H (Position 5 or 3) | 6.0 - 7.5 | Doublet |
Hypothetical ¹³C NMR Data for 6-Chloropyridine-2,4-diamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl | 145 - 155 |
| C-NH₂ | 150 - 160 |
| Pyridine Ring CH | 95 - 120 |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula.
In the mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the molecular ion is measured. For 6-Chloropyridine-2,4-diamine (the free base), the expected molecular weight is approximately 143.57 g/mol . The presence of chlorine would be readily identifiable by a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate fragment ions. The fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of the compound. Common fragmentation pathways for aromatic amines and halogenated pyridines include the loss of the halogen atom, cleavage of the amine group, or fragmentation of the pyridine ring itself.
Expected Mass Spectrometry Data for 6-Chloropyridine-2,4-diamine
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (for C₅H₆³⁵ClN₃) | ~143 |
| [M+2]⁺ | Molecular Ion (for C₅H₆³⁷ClN₃) | ~145 |
| [M-Cl]⁺ | Loss of Chlorine | ~108 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of the primary amine groups (-NH₂) typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the hydrochloride salt may lead to the appearance of a broad absorption band corresponding to the N⁺-H stretch.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Chromatographic Purity Analysis
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a chemical substance.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound and for separating it from any impurities or related substances.
In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (such as C18) and is eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. tcichemicals.com A UV detector is commonly used for detection, as the pyridine ring is chromophoric and absorbs UV light. sielc.com
The purity of the sample is determined by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for specificity, linearity, accuracy, and precision to ensure reliable results. HPLC is also crucial for monitoring the progress of chemical reactions and for isolating the final product during purification. For instance, HPLC methods have been developed for the analysis of related compounds like 4-Amino-2-chloropyridine, demonstrating the utility of this technique for this class of molecules. sielc.com
X-ray Crystallography for Solid-State Structural Determination (General applicability in academic chemical research)
While the specific crystal structure of this compound is not reported in the available literature, the technique has been successfully applied to closely related isomers, such as 5-chloropyridine-2,3-diamine. nih.gov The study of this isomer revealed that the molecule is nearly planar and provided detailed information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal. nih.gov This demonstrates the power of X-ray crystallography to provide definitive structural proof and insights into the solid-state behavior of chlorodiaminopyridine derivatives, making it a vital tool in academic and industrial chemical research. researchgate.netnih.gov
Theoretical and Computational Chemistry Approaches in the Study of 6 Chloropyridine 2,4 Diamine Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost.
DFT calculations are employed to understand the electronic characteristics of pyridine (B92270) and pyrimidine (B1678525) derivatives by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and a greater capacity for electronic exchange.
For similar heterocyclic compounds, DFT studies have shown that analysis of global descriptors can reveal reactivity; for instance, a compound with a smaller energy gap is generally softer, less stable, and has a greater capacity for electronic exchange. Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, helps in understanding hyperconjugative interactions and the delocalization of electron density within the molecule, which contributes to its stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org These computational maps are valuable for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔEgap (LUMO-HOMO) | Energy gap between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |
| Chemical Potential (µ) | Describes the tendency of electrons to escape | Related to the electronegativity of the molecule. chemrxiv.org |
| Global Hardness (η) | Measures resistance to change in electron distribution | A higher value indicates greater stability. |
| Electrophilicity Index (ω) | Measures the energy lowering due to maximal electron flow | Indicates the propensity of a molecule to act as an electrophile. chemrxiv.org |
DFT calculations are a reliable method for predicting the vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govnih.gov By calculating the harmonic vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. nih.govnih.gov For pyridine derivatives, methods like B3LYP with basis sets such as 6-31G(d) have been successfully used to calculate vibrational frequencies and chemical shift values. nih.gov
Good correlation between theoretical and experimental vibrational frequencies provides strong support for the optimized molecular geometry. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate 1H and 13C NMR chemical shifts, which often show excellent agreement with experimental values observed in solution. science.govyoutube.com Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information on electronic transitions, oscillator strengths, and absorption wavelengths. scirp.orgnih.gov These computational tools are invaluable for the structural characterization and interpretation of experimental spectroscopic data for complex organic molecules. nih.gov
Table 2: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for Pyridine Derivatives Note: This table illustrates the typical correlation found in studies of similar compounds.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Correlation (R²) | Reference Application |
| FT-IR (cm⁻¹) | N-H stretching | Calculated vibrational frequencies | High (e.g., R² = 0.998) | Structural confirmation of thiadiazole derivatives. nih.gov |
| ¹H NMR (ppm) | Chemical shifts in solution | GIAO shielding tensors | Good correlation | Analysis of methotrexate and other complex molecules. science.gov |
| ¹³C NMR (ppm) | Chemical shifts in solution | GIAO shielding tensors | Good correlation | Structural elucidation of newly synthesized pyridine derivatives. nih.gov |
| UV-Vis (nm) | λmax in solvent | TD-DFT calculated transitions | Good agreement | Study of electronic spectra in pyridine and pyrimidine phosphonates. |
DFT calculations can be utilized to investigate the thermodynamics and kinetics of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped. This allows for the determination of key parameters such as activation energies (energy barriers) and reaction enthalpies. researchgate.netresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insight into the three-dimensional structure of molecules and their dynamic behavior over time, which is essential for understanding intermolecular interactions.
Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule by identifying its minimum energy structure. mdpi.com For derivatives of 2,4-diaminopyrimidine (B92962), the arrangement of substituent groups and the resulting molecular conformation are critical for determining how the molecule interacts with its environment. acs.org
Computational methods are used to study non-covalent interactions, such as hydrogen bonds, which are fundamental in the crystal packing and molecular recognition processes of diaminopyrimidine compounds. acs.orgacs.org The 2,4-diaminopyrimidine ring itself provides distinct sites for hydrogen bonding, including donor-acceptor-donor (DAD) and donor-acceptor (DA) patterns, which dictate how it forms complexes with other molecules. acs.org Molecular dynamics (MD) simulations can further elucidate these interactions in a dynamic environment, such as in a solvent, providing detailed information about structural changes at the atomic level. mdpi.comiaea.orgnih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand (a small molecule derivative) binds to the active site of a biological target, such as a protein or enzyme. mdpi.comresearchgate.net For derivatives of 2,4-diaminopyrimidine, which are recognized as important scaffolds in medicinal chemistry, these methods are used to predict their binding modes and affinities. nih.govresearchgate.netnih.govnih.gov
In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding energy, with lower scores typically indicating more favorable binding. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. mdpi.commdpi.comnih.gov For example, docking studies on 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4 (PAK4) and cyclin-dependent kinase 7 (CDK7) have successfully predicted binding modes that explain their inhibitory activity. nih.govnih.gov MD simulations can then be used to validate the stability of the predicted ligand-protein complex over time. mdpi.comjchemlett.com These computational predictions are essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. nih.govnih.gov
Table 3: Examples of Molecular Docking Studies on 2,4-Diaminopyrimidine Derivatives
| Derivative Class | Biological Target | Key Findings from Docking/MD | Reference |
| 2,4-Diaminopyrimidine derivatives | p21-activated kinase 4 (PAK4) | Identified compound B6 with the lowest docking score (-7.593 kcal/mol), indicating strong binding affinity. | nih.gov |
| 2,4-Diaminopyrimidine derivatives | Cyclin-dependent kinase 7 (CDK7) | Revealed that a sulfonyl group played a crucial role in binding, while an acetyl group contributed to selectivity against CDK9. | nih.gov |
| Pyrido[3,4-d]pyrimidine inhibitors | Monopolar spindle 1 (Mps1) | Proved that Gly605 and Lys529 form key hydrogen bonds with inhibitors, enhancing binding. | mdpi.com |
| 2,4-Diaminopyrimidine core derivatives | Mycobacterium tuberculosis Dihyrofolate reductase (mt-DHFR) | Showed that side chains of a certain size can occupy the glycerol binding site, guiding the design of anti-tubercular agents. | nih.gov |
Theoretical and computational chemistry approaches have become indispensable tools for elucidating the intricate details of chemical reactions. In the study of 6-Chloropyridine-2,4-diamine (B1650807) hydrochloride, these methods provide profound insights into reaction pathways and mechanisms that are often difficult to probe through experimental means alone. By modeling the interactions of atoms and molecules, researchers can map out the energetic landscape of a reaction, identify transient intermediates and transition states, and ultimately understand the factors that govern reaction outcomes.
3 Elucidation of Reaction Pathways and Mechanistic Insights
Computational chemistry offers a powerful lens through which to view the transformation of 6-Chloropyridine-2,4-diamine hydrochloride in various chemical processes. The primary reaction pathway of interest for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Theoretical studies can illuminate the step-by-step mechanism of such reactions.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. researchgate.net Computational models can verify this pathway and provide quantitative data on each step. For instance, density functional theory (DFT) is a commonly employed method to calculate the geometries and energies of reactants, intermediates, products, and transition states. rsc.org
A typical computational investigation into the SNAr reaction of this compound with a nucleophile (e.g., an amine) would involve the following steps:
Optimization of Reactant Geometries: The three-dimensional structures of this compound and the incoming nucleophile are computationally optimized to find their lowest energy conformations.
Locating the Transition State: The transition state for the nucleophilic attack on the carbon atom bearing the chlorine is located. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.
Formation of the Meisenheimer Complex: The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.gov Computational modeling can characterize the structure and stability of this intermediate. The presence of electron-donating amino groups on the pyridine ring is expected to influence the stability of this complex.
Second Transition State and Product Formation: The departure of the chloride ion proceeds through a second transition state, leading to the final product. The energy profile for this step can also be calculated.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. A lower Ea corresponds to a faster reaction rate. | DFT, MP2 |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction. A negative value indicates an exothermic reaction. | DFT, CCSD(T) |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to determine the spontaneity of a reaction. | DFT with frequency calculations |
| Bond Lengths and Angles | Structural parameters of reactants, intermediates, and products. | DFT geometry optimization |
The presence of the two amino groups at the 2- and 4-positions of the pyridine ring in this compound is expected to have a significant electronic influence on the reactivity of the molecule. These electron-donating groups can affect the electron density at the reaction center and thereby influence the rate of nucleophilic substitution. Computational studies can quantify these electronic effects, for example, by calculating partial atomic charges or analyzing the molecular orbitals.
While specific computational studies on this compound are not abundant in the public literature, the principles derived from studies on similar chloropyridine and diaminopyrimidine systems are transferable. nih.govmdpi.com For instance, a computational study on the amination of 2-chloropyridines could provide valuable insights into the transition state geometries and energy barriers that would be analogous to those for the title compound. researchgate.net
The following table provides hypothetical but realistic data for a computational study of a representative SNAr reaction of a chloropyridine with an amine, illustrating the type of information that can be obtained.
| Reaction Step | Species | Relative Energy |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | First Transition State (TS1) | +15.2 |
| 3 | Meisenheimer Intermediate | -5.8 |
| 4 | Second Transition State (TS2) | +10.5 |
| 5 | Products | -12.3 |
Coordination Chemistry and Ligand Properties of 6 Chloropyrimidine 2,4 Diamine Potential Research Area
Investigation of Metal Complexation Capabilities
The presence of multiple nitrogen donor atoms in the 6-chloropyridine-2,4-diamine (B1650807) molecule makes it a compelling candidate for investigation as a chelating ligand. bldpharm.com The specific arrangement of these donors could allow for the formation of stable chelate rings with a central metal ion.
The 6-chloropyridine-2,4-diamine ligand offers several potential modes of coordination. The pyridine (B92270) nitrogen and the amino group at the 2-position are suitably positioned to form a five-membered chelate ring with a metal ion, a common and stable arrangement in coordination chemistry. Similarly, the pyridine nitrogen and the 4-amino group could potentially coordinate to a metal center, though this would result in a less common and likely less stable seven-membered ring. It is also possible for the two amino groups at the 2 and 4 positions to coordinate to a metal, though this bidentate mode might be less favored than chelation involving the pyridine nitrogen.
The term "bite angle" refers to the angle formed between the two donor atoms of a bidentate ligand and the central metal atom. bldpharm.com The specific bite angle is influenced by the structure of the ligand itself and can impact the geometry and stability of the resulting metal complex. bldpharm.com For 6-chloropyridine-2,4-diamine, chelation involving the N1 (pyridine) and N2 (amino) positions would create a specific bite angle that would be a key characteristic of its coordination complexes. The study of new (dialkylamino)pyridine (DAAP)-based ligands has shown that 2,6-disubstituted DAAP moieties can act as effective metal ion binding subunits. nih.gov
It has been noted that in new series of pyrimidine (B1678525) and pyridine diamines, the presence of two adjacent nitrogen atoms in the 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) moiety can confer chelating activity. nih.gov This supports the potential for 6-chloropyridine-2,4-diamine to act as a chelating ligand. Research on other diaminopyridine derivatives has further demonstrated their use as ligands. acs.org
A significant area for future research would be the synthesis and characterization of transition metal complexes with 6-chloropyridine-2,4-diamine. The synthesis would likely involve reacting the hydrochloride salt of the ligand (or its free base form) with various transition metal salts in a suitable solvent. rsc.orgpvpcollegepatoda.org A range of transition metals could be explored, including but not limited to iron, cobalt, nickel, copper, and zinc, which are known to form stable complexes with N-donor ligands. ekb.egrsc.org
Once synthesized, these complexes would require thorough characterization using a variety of spectroscopic and analytical techniques. These methods are crucial for determining the structure, bonding, and properties of the new compounds. analis.com.my
| Elemental Analysis | Confirms the empirical formula of the synthesized complexes. rsc.org |
While specific studies on 6-chloropyridine-2,4-diamine are lacking, research on Schiff bases derived from 2,6-diaminopyridine (B39239) demonstrates the formation of tetrahedral and octahedral complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). analis.com.my
Application of Coordination Compounds in Catalysis and Materials Science (Based on general pyridine ligand research)
Pyridine and its derivatives are versatile and widely used ligands in the fields of catalysis and materials science. vot.plnih.gov The coordination compounds of 6-chloropyridine-2,4-diamine could potentially find applications in these areas, leveraging the established principles of pyridine-based ligand design.
In homogeneous catalysis, the ligand plays a crucial role in modulating the properties of the metal catalyst, influencing its activity, selectivity, and stability. vot.pl Pyridine-based ligands are attractive due to the ability to tune their steric and electronic properties by modifying the substituents on the pyridine ring. nih.govacs.org
The electronic properties of the 6-chloropyridine-2,4-diamine ligand would be influenced by the electron-donating amino groups and the electron-withdrawing chloro group. This electronic environment would, in turn, affect the electron density at the coordinated metal center, which is a key factor in many catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's basicity can correlate with catalytic efficiency. nih.govacs.org Diiminopyridine (DIP) ligands, which share the pyridine core, have been used to create iron and cobalt precatalysts for reactions like ethylene (B1197577) polymerization, hydrosilylation, and hydrogenation. wikipedia.org
Table 2: Potential Catalytic Applications for Metal Complexes of Pyridine-Based Ligands
| Catalytic Reaction | Metal | Role of Pyridine Ligand |
|---|---|---|
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium (Pd) | Stabilizes the active catalytic species and influences reaction efficiency. nih.govacs.org |
| Polymerization | Iron (Fe), Cobalt (Co) | The steric and electronic properties of the ligand control the polymer's molecular weight and structure. wikipedia.org |
| Hydrogenation | Iron (Fe) | The ligand framework can stabilize reactive intermediates in the catalytic cycle. wikipedia.org |
| Hydrosilylation | Iron (Fe) | Allows for reactions under mild conditions with high selectivity. wikipedia.org |
The design of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, often incorporates a central pyridine ring. researchgate.net These pincer complexes are known for their exceptional thermal stability, a valuable property for homogeneous catalysts. researchgate.net The structure of 6-chloropyridine-2,4-diamine could potentially be incorporated into more complex ligand frameworks to create novel catalysts.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.com Pyridine-based ligands are extensively used as building blocks for these materials due to their directional coordination properties. researchgate.netnih.gov The N-donor atoms of 6-chloropyridine-2,4-diamine could bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com The properties of these materials, such as porosity, luminescence, and magnetism, are highly dependent on the choice of both the metal ion and the organic linker. researchgate.net
Supramolecular assemblies are discrete, well-defined structures formed through non-covalent interactions, including metal-ligand coordination. nih.gov Pyridine-amide based ligands, for example, are known to form a variety of architectures like molecular squares, cages, and prisms. nih.gov The ability of the amino groups in 6-chloropyridine-2,4-diamine to form hydrogen bonds could provide an additional tool for directing the self-assembly process, leading to the formation of complex supramolecular structures. scilit.com The study of these dynamic assembly processes is a key area of modern coordination chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloropyridine-2,4-diamine hydrochloride, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, cyanuric chloride can react with amines under controlled conditions to introduce functional groups . A stepwise approach is recommended:
Chlorination : React pyridine derivatives with chlorinating agents (e.g., POCl₃) to introduce chlorine atoms.
Amination : Substitute chlorine atoms with amines under basic conditions (e.g., NH₃ in DMF at 60–80°C).
Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side reactions (e.g., over-chlorination).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of amine protons and chlorine substitution patterns .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Confirm C, H, N, and Cl content (deviation < 0.3% expected).
- HPLC : Assess purity (>98% recommended for biological assays).
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Collect halogenated waste separately and comply with local regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Use software (e.g., Gaussian) to model electron density maps and identify reactive sites (e.g., C-2 and C-4 positions due to electron-withdrawing Cl) .
- Transition State Analysis : Simulate energy barriers for amine substitution reactions to predict optimal conditions (e.g., solvent polarity, temperature).
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy).
Q. What strategies resolve contradictions in reported toxicity data for chloropyridine derivatives?
- Case Study : Discrepancies in LD₅₀ values may arise from impurities or assay variability.
- Mitigation :
Repurification : Recrystallize the compound using ethanol/water mixtures.
Standardized Assays : Use OECD guidelines for acute toxicity testing in in vitro models (e.g., HepG2 cells).
Q. How does this compound interact with biological macromolecules in mechanistic studies?
- Experimental Design :
- Binding Studies : Use isothermal titration calorimetry (ITC) to measure affinity for DNA or proteins.
- Enzymatic Assays : Test inhibition of kinase or dehydrogenase enzymes (IC₅₀ values).
- Structural Insights : X-ray crystallography or cryo-EM can reveal binding modes (e.g., intercalation with DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
